4-Azidopiperidine hydrochloride
Overview
Description
4-Azidopiperidine hydrochloride is a chemical compound that is used as a versatile building block in the synthesis of complex chemical compounds . It is also used as a reagent or specialty chemical, and has many applications in research, such as being an intermediate for the synthesis of other chemicals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The unique chemical properties of this compound make it a versatile reagent that can be used in various synthetic reactions, including click chemistry, Buchwald-Hartwig coupling, and Staudinger ligation.
Molecular Structure Analysis
The molecular formula of this compound is C5H11ClN4 . The InChI is InChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H and the Canonical SMILES is C1CNCCC1N= [N+]= [N-].Cl .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Preparation Methods
Aza-Prins Cyclization for Piperidine Derivatives : The synthesis of 4-Hydroxypiperidines, closely related to 4-Azidopiperidine, utilizes aza-Prins cyclization. This method involves the reaction of aldehydes with N-tosyl homoallylamine, using phosphomolybdic acid as a catalyst under mild conditions (Yadav et al., 2009).
Synthesis of Key Intermediates : 4-Methylenepiperidine hydrochloride, a compound similar to 4-Azidopiperidine hydrochloride, is synthesized as a key intermediate for antifungal drugs. The process involves avoiding organolithium reagents and column chromatography, making it suitable for industrial production (Chen et al., 2019).
One-Pot Synthesis of Azidopiperidines : A one-pot synthesis method has been developed for 3-azidopiperidines, which are structurally related to 4-Azidopiperidine. This method uses intramolecular cyclization of unsaturated amines and is significant for the preparation and biological studies of piperidine-containing structures (Ortiz et al., 2014).
Chemical Properties and Reactions
Characterization of Phenazopyridine Derivatives : Phenazopyridine hydrochloride, which shares structural elements with this compound, has been studied using NMR methodology. This research provides insights into the preferred protonation sites and influences on molecular structures, which can be relevant for understanding this compound (Burgueño-Tapia et al., 2005).
Mechanism of Benzidine Disproportionation : The study of the benzidine disproportionation of (arylhydrazo)pyridines, which are similar to this compound, provides insight into the reaction mechanisms in acid media. This is useful for understanding the chemical behavior of azidopyridines under different conditions (Cox et al., 1998).
Biological and Pharmaceutical Relevance
Anti-HIV Activity of Azidopyridines : Research on 4'-azidonucleosides, which are related to this compound, shows potent activity against HIV in cell culture. This suggests potential biomedical applications for azidopyridines in antiviral therapies (Maag et al., 1992).
Metabolism of Aminopiperidine Drugs : The study of the metabolism of 4-aminopiperidines by cytochrome P450s, which includes compounds similar to 4-Azidopiperidine, provides insights into drug design. Understanding the molecular interactions and catalytic mechanisms can aid in optimizing drug metabolism (Sun & Scott, 2011).
Mechanism of Action
Target of Action
4-Azidopiperidine hydrochloride is a chemical compound that is used as a versatile building block in the synthesis of complex chemical compounds . .
Mode of Action
It is known to be used as a reagent or specialty chemical, and has many applications in research, such as being an intermediate for the synthesis of other chemicals .
Biochemical Pathways
This compound is used in the synthesis of complex chemical compounds . It can be used to make useful building blocks, reaction components, and scaffolds for chemical reactions . .
Result of Action
As a versatile building block in the synthesis of complex chemical compounds, it likely contributes to the properties and actions of these resultant compounds .
properties
IUPAC Name |
4-azidopiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCOBSROGHKKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852030-95-6 | |
Record name | 4-azidopiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.